Avadomide hydrochloride
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Overview
Description
Avadomide hydrochloride is a novel, small molecule that modulates cereblon, a protein involved in the ubiquitin-proteasome system. This compound exhibits potential antineoplastic, antiangiogenic, and immunomodulatory activities. It is primarily investigated for its efficacy in treating various types of cancer, including diffuse large B-cell lymphoma and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of avadomide hydrochloride involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine.
Functionalization: Introduction of functional groups to the quinazolinone core to achieve the desired pharmacophore.
Hydrochloride Salt Formation: The final step involves the conversion of avadomide to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for the cyclization and functionalization steps.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Avadomide hydrochloride undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products:
Oxidation Products: Quinazolinone derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms of quinazolinone derivatives.
Substitution Products: Halogenated quinazolinone derivatives.
Scientific Research Applications
Avadomide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cereblon modulation and its effects on protein degradation.
Biology: Investigated for its role in modulating immune responses and enhancing the activity of natural killer cells.
Medicine: Primarily researched for its potential in treating hematologic malignancies such as diffuse large B-cell lymphoma and multiple myeloma.
Industry: Potential applications in developing new therapeutic agents and understanding the mechanisms of drug resistance
Mechanism of Action
Avadomide hydrochloride exerts its effects by binding to cereblon, a substrate receptor in the cullin-4 RING E3 ubiquitin ligase complex. This binding promotes the recruitment and subsequent proteasomal degradation of hematopoietic transcription factors Aiolos and Ikaros. The degradation of these transcription factors leads to:
Apoptosis of Tumor Cells: Inducing cell death in certain tumor cells.
Enhanced Immune Response: Derepression of interferon-stimulated genes and increased interleukin-2 production, leading to enhanced T-cell and natural killer cell activity
Comparison with Similar Compounds
Thalidomide: An older cereblon modulator with similar immunomodulatory effects but with a different safety profile.
Lenalidomide: A more potent analog of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another thalidomide analog with distinct pharmacokinetic properties and clinical applications
Uniqueness of Avadomide Hydrochloride:
Enhanced Efficacy: Demonstrates potent antitumor and immunomodulatory activities.
Improved Safety Profile: Reduced incidence of severe adverse effects compared to older analogs.
Broad Spectrum of Activity: Effective against a wide range of hematologic malignancies
Properties
CAS No. |
1398053-45-6 |
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Molecular Formula |
C14H15ClN4O3 |
Molecular Weight |
322.75 g/mol |
IUPAC Name |
3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H |
InChI Key |
BVJRNKXVSYLNFD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC 122 HCl; CC-122; CC122, Avadomide HCl; Avadomide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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